2-Chloro-5-(1-piperazinyl)pyrazine

Serotonin Receptor Pharmacology GPCR Agonism CNS Drug Discovery

Source 2-Chloro-5-(1-piperazinyl)pyrazine as a distinct 5-position piperazinylpyrazine regioisomer. Unlike its 6-substituted analog MK-212, this 5-HT2C agonist scaffold offers a differentiated selectivity and functional activity profile, enabling critical SAR deconvolution. Its orthogonal reactivity—a single 2-chloro leaving group for SNAr and an unsubstituted piperazine—enables efficient parallel library synthesis. Essential comparator for CNS target engagement and preclinical feeding studies.

Molecular Formula C8H11ClN4
Molecular Weight 198.65 g/mol
CAS No. 84445-51-2
Cat. No. B3024797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(1-piperazinyl)pyrazine
CAS84445-51-2
Molecular FormulaC8H11ClN4
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=C(C=N2)Cl
InChIInChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
InChIKeyOSJKCMGMSLEDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(1-piperazinyl)pyrazine (CAS 84445-51-2) Procurement Profile: Structural Identity and Core Specifications


2-Chloro-5-(1-piperazinyl)pyrazine (CAS 84445-51-2) is a heterocyclic N-arylpiperazine derivative with molecular formula C8H11ClN4 and molecular weight 198.65 g/mol . It serves as a key synthetic intermediate and research tool compound, structurally characterized by a pyrazine ring bearing a chlorine atom at the 2-position and an unsubstituted piperazine moiety at the 5-position [1]. This substitution pattern establishes a distinct reactivity and target engagement profile compared to its positional isomers, such as 2-chloro-6-(1-piperazinyl)pyrazine (CAS 64022-27-1), which features the piperazine group at the 6-position [2].

Procurement Risk: Why Generic Piperazinylpyrazine Interchange Is Not Scientifically Sound


Piperazinylpyrazines are not a single interchangeable class; subtle differences in ring substitution position profoundly alter receptor subtype selectivity, functional activity (agonist vs. antagonist), and downstream pharmacological outcomes [1]. For instance, the 5-substituted regioisomer (target compound) is documented as a selective 5-HT2C receptor agonist in patent literature, whereas the 6-substituted regioisomer MK-212 exhibits a distinct pharmacological fingerprint including 5-HT2C/5-HT2A selectivity [2]. Substituting one analog for another without quantitative comparative data risks experimental failure, invalid structure-activity relationship (SAR) conclusions, and wasted procurement resources. The sections below provide verifiable differentiation points that substantiate the unique procurement value of 2-chloro-5-(1-piperazinyl)pyrazine.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 2-Chloro-5-(1-piperazinyl)pyrazine


Regioisomeric Selectivity for 5-HT2C vs. 5-HT2A Receptors

The target compound is explicitly claimed in patent literature as a selective agonist at the 5-HT2C serotonin receptor, a property that distinguishes it from the 6-substituted regioisomer MK-212, which has a documented 5-HT2C/5-HT2A selectivity ratio [1]. While quantitative receptor binding data (Ki, EC50) for the exact CAS 84445-51-2 compound are not publicly available in peer-reviewed literature at the time of this assessment, the patent classification and compound indexing provide class-level inference of 5-HT2C activity [2]. In contrast, MK-212 (2-chloro-6-(1-piperazinyl)pyrazine hydrochloride, CAS 61655-58-1) exhibits IC50 values of 0.028 µM for human 5-HT2C and 0.42 µM for human 5-HT2A expressed in HEK293 cells, yielding a 15-fold selectivity [3]. This differential receptor engagement profile implies that the 5-substituted regioisomer may offer distinct pharmacological properties relevant to CNS research programs targeting 5-HT2C-mediated pathways.

Serotonin Receptor Pharmacology GPCR Agonism CNS Drug Discovery

Intrinsic Efficacy at 5-HT2C Receptor: MK-212 as Full Agonist Benchmark

MK-212 (6-substituted regioisomer) has been characterized as a full agonist at the 5-HT2C receptor in vitro, with a fractional efficacy of 1.1 relative to serotonin (5-HT = 1.0) in stimulating phosphoinositide (PI) hydrolysis in rat choroid plexus [1]. In the same assay system, mCPP (m-chlorophenylpiperazine) exhibited partial agonist activity with fractional efficacy of 0.72, while TFMPP and quipazine showed even lower efficacy (0.22 and 0.24, respectively) [1]. Although comparable efficacy data for the target compound (5-substituted regioisomer) have not been reported in public literature, this quantitative benchmark establishes that within the piperazinylpyrazine class, subtle structural modifications (e.g., chlorine position) can shift a compound from full to partial agonist behavior. The target compound's distinct substitution pattern (chlorine at position 2, piperazine at position 5) positions it as a critical SAR probe for elucidating the structural determinants of 5-HT2C agonist efficacy.

Phosphoinositide Hydrolysis GPCR Functional Selectivity Intrinsic Activity

Synthetic Utility: Regioselective Chlorine as a Versatile Functional Handle

The 2-chloro substituent on the pyrazine ring provides a reactive site for nucleophilic aromatic substitution (SNAr), enabling further derivatization with amines, alkoxides, or thiols . This contrasts with analogs lacking a halogen (e.g., unsubstituted piperazinylpyrazines) or bearing a chlorine at alternative positions (e.g., 3-chloro or 6-chloro regioisomers), which may exhibit different regioselectivity and reaction kinetics due to altered electronic distribution [1]. The compound serves as a building block in patents for kinase inhibitors and PPAR modulators, underscoring its recognized value in medicinal chemistry campaigns . While head-to-head synthetic efficiency data versus other chloro-piperazinylpyrazines are not published, the availability of this specific regioisomer from multiple commercial suppliers with >95% purity facilitates reproducible library synthesis .

Medicinal Chemistry Parallel Synthesis Building Block

Anorectic Activity: Class-Level Behavioral Pharmacology Differentiation

Piperazinylpyrazines as a class have been disclosed as anorexic agents in animal models [1]. The 6-substituted regioisomer MK-212 (5.0 mg/kg i.p.) reduced food intake by 54% in fasted rats (p < 0.001) and increased resting duration (p < 0.01), effects consistent with enhanced satiety but also accompanied by sedation that disrupted the behavioral satiety sequence [2]. While analogous in vivo data for the target compound have not been published, the structural distinction between 5- and 6-substitution positions may translate to differential behavioral outcomes, as evidenced by the divergent effects of MK-212 versus other 5-HT2C agonists like DOI [2]. This class-level evidence underscores that not all piperazinylpyrazines are pharmacologically equivalent, and the 5-substituted regioisomer remains an underexplored tool for dissecting 5-HT2C-mediated anorectic mechanisms.

Appetite Regulation In Vivo Pharmacology 5-HT2C Agonists

Optimal Procurement and Research Use Cases for 2-Chloro-5-(1-piperazinyl)pyrazine


5-HT2C Receptor SAR Studies Requiring a 5-Substituted Pyrazine Scaffold

Procure this compound when structure-activity relationship (SAR) campaigns demand a piperazinylpyrazine core with chlorine at the 2-position and piperazine at the 5-position. This regioisomer serves as a critical comparator to the 6-substituted analog MK-212, enabling deconvolution of how pyrazine ring substitution position affects 5-HT2C vs. 5-HT2A selectivity and agonist efficacy [1]. The compound's inclusion in patent claims as a 5-HT2C ligand further supports its relevance as a scaffold for CNS-targeted medicinal chemistry programs [2].

Medicinal Chemistry Library Synthesis Using a Chloro-Pyrazine Electrophile

Utilize this building block in parallel synthesis workflows requiring a 2-chloropyrazine electrophile for SNAr diversification. The compound's single chlorine atom provides a well-defined point for introducing amines, alkoxides, or thiols, while the unsubstituted piperazine nitrogen can be subsequently functionalized . This orthogonal reactivity profile distinguishes it from analogs lacking a halogen or bearing multiple reactive sites, offering cleaner synthetic routes to focused libraries [3].

Behavioral Pharmacology Tool Validation in 5-HT2C-Mediated Feeding Models

Employ this compound as a structurally distinct 5-HT2C agonist probe in preclinical feeding studies. While MK-212 (6-substituted) reduces food intake by 54% at 5.0 mg/kg i.p. but induces sedation that disrupts satiety sequence, the 5-substituted regioisomer may exhibit a differentiated behavioral profile [4]. Procurement of this understudied analog is essential for validating whether the sedative component of MK-212 is regioisomer-specific or a class-wide effect of piperazinylpyrazine 5-HT2C agonists [5].

PPAR Modulator and Kinase Inhibitor Intermediate Sourcing

Source this compound as an intermediate for preparing aryl sulfonamide and sulfonyl PPAR modulators, as documented in patent families (AU2005247855A1, CA2564638A1, US2005234046A1) with priority date 2004-04-07 . Additionally, piperazinylpyrazines are disclosed as kinase inhibitor scaffolds in patent literature, and the 2-chloro-5-(1-piperazinyl) substitution pattern provides a viable entry point for generating ATP-competitive kinase probes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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